5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Lead optimization

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 1119396-15-4, PubChem CID is a 3,5-diaryl-1,2,4-oxadiazole heterocycle with a molecular formula of C14H10ClN3O2 and a molecular weight of 287.70 g/mol. The compound features a 2-chloropyridin-4-yl substituent at the oxadiazole 5-position and a 2-methoxyphenyl group at the 3-position, a substitution pattern that distinguishes it from both the simpler phenyl analogs and positional isomers within the 1,2,4-oxadiazole chemical space.

Molecular Formula C14H10ClN3O2
Molecular Weight 287.70 g/mol
Cat. No. B11814517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC14H10ClN3O2
Molecular Weight287.70 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)Cl
InChIInChI=1S/C14H10ClN3O2/c1-19-11-5-3-2-4-10(11)13-17-14(20-18-13)9-6-7-16-12(15)8-9/h2-8H,1H3
InChIKeyKBABFMMYBONNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole: Core Structural Profile and Procurement-Relevant Identifiers


5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 1119396-15-4, PubChem CID 30028889) is a 3,5-diaryl-1,2,4-oxadiazole heterocycle with a molecular formula of C14H10ClN3O2 and a molecular weight of 287.70 g/mol [1]. The compound features a 2-chloropyridin-4-yl substituent at the oxadiazole 5-position and a 2-methoxyphenyl group at the 3-position, a substitution pattern that distinguishes it from both the simpler phenyl analogs and positional isomers within the 1,2,4-oxadiazole chemical space [2]. It is commercially available from multiple research-chemical suppliers at purities typically ≥95% .

Why 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole Cannot Be Replaced by a Generic 1,2,4-Oxadiazole Analog


Within the 3,5-diaryl-1,2,4-oxadiazole class, even conservative substituent alterations produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and target-engagement potential that preclude simple interchange. The 2-chloropyridin-4-yl group at the 5-position introduces a dual hydrogen-bond-accepting pyridine nitrogen and a chlorine atom capable of halogen bonding, while the ortho-methoxy group on the 3-phenyl ring imposes a distinct conformational preference and alters the topological polar surface area relative to unsubstituted phenyl or para-substituted congeners [1]. Direct evidence from the broader nicotinic acetylcholine receptor (nAChR) modulator patent literature demonstrates that seemingly minor modifications to the aryl substituents of 1,2,4-oxadiazoles can convert an inactive scaffold into a potent positive allosteric modulator (PAM) with EC50 shifts exceeding 10-fold [2]. Thus, procurement specifications must be tied to the exact substitution pattern; a generic “1,2,4-oxadiazole derivative” will not reproduce the physicochemical or pharmacological fingerprint of 5-(2-chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole.

Quantitative Differentiation of 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole Against Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (XLogP3) Differentiation: 2-Methoxyphenyl vs. Phenyl and Thienyl Analogs

The computed partition coefficient (XLogP3) for 5-(2-chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is 3.3, which is 0.6 log units lower than the unsubstituted phenyl analog and 0.9 log units lower than the thiophen-2-yl analog. This reduction in lipophilicity is attributable to the hydrogen-bond-accepting methoxy oxygen and is quantitatively meaningful for oral absorption and CNS penetration predictions [1].

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity vs. Positional Isomer

The target compound exhibits a topological polar surface area (TPSA) of 61 Ų and a hydrogen-bond acceptor count of 5. Its positional isomer, 5-(6-chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 1119395-97-9), shares identical molecular formula, molecular weight, and TPSA but differs in the position of the pyridine nitrogen and chlorine, which alters the spatial vector of the hydrogen-bond-accepting nitrogen and the chlorine atom’s capacity for halogen bonding [1][2].

Polar surface area Permeability Bioisostere design

Rotatable Bond Count and Molecular Flexibility Relative to Biaryl Analogs

With 3 rotatable bonds, the target compound is less flexible than ether-linked or piperazine-containing 1,2,4-oxadiazole analogs that feature 5–8 rotatable bonds. The ortho-methoxy group on the 3-phenyl ring further restricts rotation about the aryl–oxadiazole bond via steric and electronic effects, contrasting with the freely rotating para-methoxyphenyl isomers [1].

Conformational flexibility Entropic penalty Crystal engineering

Chlorine Substituent Utility: Synthetic Handle and Halogen-Bonding Capacity vs. Non-Halogenated Pyridyl Analogs

The 2-chloro substituent on the pyridine ring serves a dual role: it is a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig), enabling late-stage diversification, and it can participate in halogen bonding (C–Cl···X) with target proteins. The 3-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole analog lacking the chlorine atom has no such synthetic handle and cannot engage in halogen bonding, potentially reducing target affinity by 0.5–2 kcal/mol based on halogen-bond energy estimates in protein–ligand complexes [1][2].

Halogen bonding Cross-coupling handle Medicinal chemistry

Optimal Application Scenarios for 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole Based on Quantified Differentiation Evidence


nAChR Positive Allosteric Modulator (PAM) Lead Optimization Libraries

Given the Abbott patent landscape demonstrating that 1,2,4-oxadiazoles with substituted pyridyl and aryl groups act as nAChR α4β2 PAMs [1], the target compound—with its balanced XLogP3 of 3.3 and 5 H-bond acceptors—is positioned for incorporation into focused screening libraries. Its lower lipophilicity relative to phenyl and thienyl analogs (ΔXLogP3 = -0.6 to -0.9) may reduce phospholipidosis risk while maintaining CNS penetration potential. The ortho-methoxy conformational restriction (3 rotatable bonds) is advantageous for co-crystallography studies where reduced ligand flexibility improves electron density resolution.

Fragment-Based Drug Discovery (FBDD) with Late-Stage Diversification via the 2-Chloropyridine Handle

The 2-chloropyridin-4-yl moiety serves as a built-in cross-coupling handle for Suzuki, Buchwald–Hartwig, or Sonogashira reactions, enabling late-stage diversification of the oxadiazole core without de novo synthesis [2]. This positions the compound as a privileged fragment for FBDD campaigns targeting CNS or oncology targets, where rapid analog generation is critical. The 3 rotatable bonds and modest molecular weight (287.70 Da) are consistent with fragment lead-like criteria.

Physicochemical Property Calibration Standards for 1,2,4-Oxadiazole Compound Collections

The target compound, with its well-defined TPSA of 61 Ų, XLogP3 of 3.3, and 5 H-bond acceptors [3], can serve as a calibration standard for computational model validation in 1,2,4-oxadiazole series. Its distinct property profile relative to the positional isomer 5-(6-chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (identical global descriptors but different 3D pharmacophore) makes it a useful probe for testing the sensitivity of in silico permeability or solubility models to regioisomerism.

Halogen-Bond-Mediated Protein–Ligand Interaction Studies

The 2-chloropyridine substituent provides a quantifiable halogen-bond donor capability estimated at 0.5–2 kcal/mol stabilization energy [4]. Structural biology groups investigating halogen bonding in hit-to-lead optimization can use this compound as a well-characterized probe, comparing its binding thermodynamics directly against the non-halogenated pyridyl analog to isolate the halogen-bond contribution to ΔG.

Quote Request

Request a Quote for 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.